1-tert-butyl 2-ethyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
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Overview
Description
1-tert-butyl 2-ethyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate is a complex organic compound belonging to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound features a tert-butyl group, an ethyl group, and a methyl group attached to the pyrrole ring, along with two carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 2-ethyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate typically involves multiple steps, starting with the formation of the pyrrole ring. One common method is the cyclization of amino acids or their derivatives under acidic or basic conditions. The presence of the tert-butyl and ethyl groups can be introduced through subsequent alkylation reactions.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of chemical reactions that optimize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl 2-ethyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can lead to the formation of pyrrole derivatives with fewer oxygen atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents on the pyrrole ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with different functional groups.
Scientific Research Applications
1-tert-butyl 2-ethyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives can be used in the study of biological systems, particularly in understanding enzyme mechanisms and interactions with biological targets.
Industry: Used in the development of new materials and chemical processes, including the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-tert-butyl 2-ethyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific derivative being studied.
Comparison with Similar Compounds
1-tert-butyl 2-ethyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate can be compared to other pyrrole derivatives, such as:
Indole: Another important heterocyclic compound with similar biological activities.
Pyrrole-2,5-dione: A related compound that can be formed through oxidation.
Pyrrole derivatives with different substituents: Variations in the substituents can lead to different chemical and biological properties.
Uniqueness: What sets this compound apart is its specific combination of substituents, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1470069-80-7 |
---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
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